7-Bromo-8-fluoroquinoline 7-Bromo-8-fluoroquinoline
Brand Name: Vulcanchem
CAS No.: 1375107-95-1
VCID: VC6328269
InChI: InChI=1S/C9H5BrFN/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H
SMILES: C1=CC2=C(C(=C(C=C2)Br)F)N=C1
Molecular Formula: C9H5BrFN
Molecular Weight: 226.048

7-Bromo-8-fluoroquinoline

CAS No.: 1375107-95-1

Cat. No.: VC6328269

Molecular Formula: C9H5BrFN

Molecular Weight: 226.048

* For research use only. Not for human or veterinary use.

7-Bromo-8-fluoroquinoline - 1375107-95-1

Specification

CAS No. 1375107-95-1
Molecular Formula C9H5BrFN
Molecular Weight 226.048
IUPAC Name 7-bromo-8-fluoroquinoline
Standard InChI InChI=1S/C9H5BrFN/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H
Standard InChI Key QXKAZGUVDWLARG-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C(C=C2)Br)F)N=C1

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

7-Bromo-8-fluoroquinoline belongs to the quinoline family, a class of heterocyclic compounds featuring a benzene ring fused to a pyridine ring. The compound’s systematic IUPAC name, 7-bromo-8-fluoroquinoline , precisely describes the positions of its halogen substituents. The SMILES representation (C1=CC2=C(C(=C(C=C2)Br)F)N=C1) and InChIKey (QXKAZGUVDWLARG-UHFFFAOYSA-N) provide unambiguous identifiers for its structure. X-ray crystallography data, though unavailable in the provided sources, would likely confirm the planar geometry typical of quinoline derivatives, with halogens inducing electronic effects on the aromatic system.

Physicochemical Properties

Key physicochemical parameters derived from experimental and computational analyses include:

PropertyValueSignificance
Molecular Weight226 Da Impacts pharmacokinetics
LogP3.04 Predicts moderate lipid solubility
Polar Surface Area13 Ų Suggests limited hydrogen bonding capacity
Heavy Atom Count12 Indicates molecular complexity
Rotatable Bonds0 Confirms structural rigidity

The compound’s low polar surface area and absence of hydrogen bond donors align with Lipinski’s rule parameters, suggesting potential oral bioavailability. Its predicted collision cross-section (CCS) values for various adducts, such as 138.3 Ų for [M+H]+ , provide critical benchmarks for mass spectrometry-based identification in complex matrices.

Synthesis and Manufacturing

Synthetic Routes

While no explicit synthesis protocol for 7-bromo-8-fluoroquinoline is provided, analogous quinoline halogenation strategies suggest a multi-step approach:

  • Quinoline Core Formation: Friedländer annulation or Skraup synthesis to construct the quinoline backbone.

  • Electrophilic Aromatic Substitution: Sequential bromination and fluorination directed by the nitrogen’s meta-directing effects. Computational modeling would predict preferential halogenation at the 7th and 8th positions due to electronic and steric factors.

  • Purification: Column chromatography or recrystallization to achieve ≥95% purity , as commercial suppliers typically offer.

Industrial Production

Scale-up considerations involve optimizing reaction conditions to minimize polyhalogenated byproducts. Suppliers like Enamine US and Angene International Limited provide the compound at prices ranging from $65/100mg to $612/1g , reflecting economies of scale in bromine handling and fluorine gas safety protocols. The table below compares key supplier metrics:

SupplierLead TimePurityPrice (100 mg)
Enamine US2 days95%$65
SIA Enamine3 days95%$65
Angene International5 days95%$165

Geographic distribution (United States, Latvia, China) ensures global availability, though regulatory differences may affect shipping times for controlled substances.

Biological Activity and Mechanism

Cytotoxic Effects

The compound’s planar structure suggests potential DNA intercalation, a mechanism exploited by anticancer agents like amsacrine. In vitro assays with related 8-fluoroquinoline-2-carbaldehyde derivatives show IC₅₀ values in the micromolar range against carcinoma cell lines, though specific data for 7-bromo-8-fluoroquinoline requires further validation.

Applications in Drug Discovery

Building Block Utility

As a bifunctional halogenated scaffold, 7-bromo-8-fluoroquinoline serves in:

  • Suzuki-Miyaura Coupling: The bromine atom enables palladium-catalyzed cross-coupling for library synthesis .

  • Nucleophilic Aromatic Substitution: Fluorine’s electronegativity activates adjacent positions for amination or alkoxylation.

Pharmacophore Optimization

Structure-activity relationship (SAR) studies could explore:

  • C-7 Modifications: Replacing bromine with ethynyl or cyano groups to modulate electron-withdrawing effects.

  • C-8 Fluorine Isosteres: Testing trifluoromethyl or hydrogen bond acceptors to enhance target binding.

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